molecular formula ¹³C₂H₆NaO₄P B1147393 sodium;di(113C)methyl phosphate CAS No. 157487-95-1

sodium;di(113C)methyl phosphate

Cat. No. B1147393
M. Wt: 150.02
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of a sodium methyl phosphate compound would likely consist of a central phosphorus atom bonded to one methyl group (CH3) and two oxygen atoms, one of which is also bonded to a sodium atom. The presence of the ^13C isotope would mean that the carbon atom in the methyl group has 7 neutrons instead of the usual 6 .


Chemical Reactions Analysis

Phosphate compounds are often involved in a variety of chemical reactions, particularly in biological systems. They can act as acids or bases, and can participate in nucleophilic substitution reactions . The presence of the ^13C isotope could potentially be used to trace the compound’s behavior in these reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “sodium;di(113C)methyl phosphate” would depend on its exact structure. Sodium phosphate compounds are generally soluble in water and have high melting points .

Scientific Research Applications

Nucleating Agent in Polymer Processing

Sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11), a related compound to sodium di(13C)methyl phosphate, is extensively utilized as a nucleating agent in the processing of isotactic polypropylene (iPP). Its impact on iPP crystallization behavior was investigated, revealing that NA-11 epitaxially crystallizes on the iPP substrate at high temperatures, influencing the crystallization and mechanical properties of polypropylene (Yoshimoto et al., 2001).

Catalysis in Biodiesel Production

Sodium phosphate, derived from similar compounds, has been used effectively as a heterogeneous base catalyst for biodiesel production from dairy waste scum oil. Its synthesis from glycerol purification and utilization in biodiesel production underlines its economic benefits and efficiency in catalyzing the transesterification process (Yatish et al., 2018).

Application in Electrochemical Studies

Poly(pyrrole) films with various counter-anions, including sodium phosphate, have been studied for their ion exchange properties during redox transformations. This research is significant for developing new stable sensors, particularly in phosphate buffer saline solutions, indicating potential applications in the field of electrochemistry and material science (Petit et al., 2000).

Use in NMR Spectroscopy

NMR spectroscopy, a powerful tool in chemical and biological research, has utilized sodium phosphate in various studies. For instance, NMR studies have been conducted using sodium phosphate for examining electrolyte exchanges in poly(pyrrole) films and investigating myocardial lesions induced by combined treatments with chlorocortisol and phosphates (Selye & Renaud, 1958).

Role in Metabolic and Pharmaceutical Studies

Sodium phosphate has been applied in metabolic studies, such as tracing carbon flux in biological processes and investigating the impact of sodium phosphate administration on electrolyte disorders in patients. These studies contribute to our understanding of metabolic pathways and the physiological impacts of phosphate compounds (Beloosesky et al., 2003).

Safety And Hazards

The safety and hazards associated with a sodium methyl phosphate compound would depend on its exact structure and concentration. Phosphate compounds can be irritants and should be handled with care .

Future Directions

Phosphate compounds, including potentially “sodium;di(113C)methyl phosphate”, have many applications in areas such as energy storage, catalysis, and biology . The use of isotopically labelled compounds like “sodium;di(113C)methyl phosphate” could provide valuable insights in these areas.

properties

IUPAC Name

sodium;di(113C)methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGRDVWNCARTPS-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)([O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OP(=O)([O-])O[13CH3].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016877
Record name O,O-Dimethyl phosphate-13C2, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.016 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl Phosphate-13C2 Sodium Salt

CAS RN

157487-95-1
Record name O,O-Dimethyl phosphate-13C2, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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